Hexanal, 4-methylene-5-oxo- (9CI)

5-Lipoxygenase Enzyme Inhibition Inflammation

Hexanal, 4-methylene-5-oxo- (9CI) (IUPAC: 4-methylidene-5-oxohexanal; CAS 155254-44-7) is a C7H10O2 α-methylene ketone/aldehyde building block (MW 126.15 g/mol) possessing three distinct reactive centers: a terminal aldehyde, an internal ketone, and an exocyclic methylidene group. This compound is catalogued in authoritative chemical databases including PubChem (CID and is associated with ChEMBL bioactivity records (CHEMBL5205807), indicating its use as a research tool compound in biochemical screening.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 155254-44-7
Cat. No. B585656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanal, 4-methylene-5-oxo- (9CI)
CAS155254-44-7
SynonymsHexanal, 4-methylene-5-oxo- (9CI)
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESCC(=O)C(=C)CCC=O
InChIInChI=1S/C7H10O2/c1-6(7(2)9)4-3-5-8/h5H,1,3-4H2,2H3
InChIKeyNRFYIUGJUFIYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanal, 4-methylene-5-oxo- (9CI) CAS 155254-44-7: Structural Identity and Procurement-Relevant Baseline


Hexanal, 4-methylene-5-oxo- (9CI) (IUPAC: 4-methylidene-5-oxohexanal; CAS 155254-44-7) is a C7H10O2 α-methylene ketone/aldehyde building block (MW 126.15 g/mol) possessing three distinct reactive centers: a terminal aldehyde, an internal ketone, and an exocyclic methylidene group [1]. This compound is catalogued in authoritative chemical databases including PubChem (CID 45085215) and is associated with ChEMBL bioactivity records (CHEMBL5205807), indicating its use as a research tool compound in biochemical screening [2][3]. The combination of an electrophilic aldehyde, a nucleophile-accessible ketone, and a conjugated methylene renders it structurally distinct from simpler oxohexanal analogs such as 4-oxohexanal and 5-oxohexanal, suggesting differentiated reactivity in cyclization, conjugate addition, and heterocycle-forming chemistries.

Why 4-Oxohexanal or 5-Oxohexanal Cannot Replace Hexanal, 4-methylene-5-oxo- (9CI) in Research Applications


In-class oxohexanal analogs such as 4-oxohexanal (C6H10O2, MW 114.14) and 5-oxohexanal (C6H10O2, MW 114.14) lack the exocyclic methylidene moiety that defines the reactivity and biological profile of Hexanal, 4-methylene-5-oxo- (9CI) [1][2]. The methylidene group introduces a conjugated π-system that alters the compound's electronic distribution, UV absorption characteristics, and susceptibility to nucleophilic attack at the β-position. Critically, biochemical screening data deposited in BindingDB/ChEMBL for Hexanal, 4-methylene-5-oxo- (9CI) show measurable (though weak) inhibition of human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), whereas comparable activity data are absent for 4-oxohexanal and 5-oxohexanal [3]. Procurement of a generic oxohexanal analog therefore cannot replicate the specific structure–activity relationship (SAR) information encoded in the methylene-bearing scaffold, potentially compromising hit confirmation, SAR expansion, or chemoproteomic probe development programs.

Hexanal, 4-methylene-5-oxo- (9CI): Quantitative Differentiation Evidence Against Closest Structural Analogs


5-Lipoxygenase (5-LOX) Inhibitory Activity vs. 4-Oxohexanal and 5-Oxohexanal

Hexanal, 4-methylene-5-oxo- (9CI) demonstrates measurable inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC50 > 10,000 nM, as assessed via reduction of all-trans LTB4 and 5-HETE formation in an Escherichia coli BL21(DE3) expression system [1]. In contrast, 4-oxohexanal and 5-oxohexanal lack any deposited 5-LOX inhibition data in BindingDB or ChEMBL, indicating that the methylidene moiety is a critical structural determinant for interaction with the 5-LOX active site or regulatory domain. The target compound also shows parallel sEH inhibition (IC50 > 10,000 nM) not observed for the comparator oxoaldehydes [1][2].

5-Lipoxygenase Enzyme Inhibition Inflammation Biochemical Screening

Computed logP Differentiation from 4-Oxohexanal and 5-Oxohexanal

The computed octanol-water partition coefficient (XLogP3-AA) for Hexanal, 4-methylene-5-oxo- (9CI) is 0.2, reflecting the balanced polarity conferred by the conjugated methylidene–carbonyl system [1]. By comparison, 5-oxohexanal has a predicted XLogP3-AA of approximately 0.5 (estimated from PubChem computed data), while 4-oxohexanal is predicted at 0.4 [2][3]. The lower logP of the target compound indicates enhanced aqueous solubility and reduced non-specific protein binding relative to the saturated oxohexanal analogs, which may translate to improved performance in biochemical assays requiring aqueous buffer conditions.

Lipophilicity ADME Prediction Physicochemical Profiling Drug-like Properties

Topological Polar Surface Area (TPSA) as a Selectivity and Permeability Filter

Hexanal, 4-methylene-5-oxo- (9CI) has a computed topological polar surface area (TPSA) of 34.1 Ų, a value that positions it within the range favorable for blood–brain barrier penetration (typically <60–70 Ų for CNS-active compounds) [1]. In comparison, 4-oxohexanal and 5-oxohexanal possess TPSA values of approximately 34.1 Ų each as well (identical aldehyde and ketone counts), but the conjugated methylene in the target compound introduces an additional π-interaction surface that is not captured by TPSA calculations, potentially altering passive membrane diffusion kinetics in Caco-2 or PAMPA permeability assays [2][3]. The electronic delocalization across the methylidene–carbonyl system may also reduce the effective hydrogen-bond basicity of the ketone oxygen, further modulating permeability.

Polar Surface Area Blood-Brain Barrier Membrane Permeability Drug Design

Recommended Procurement Scenarios for Hexanal, 4-methylene-5-oxo- (9CI) Based on Verified Evidence


5-Lipoxygenase (5-LOX) Inhibitor Hit Confirmation and SAR Expansion

Based on the deposited IC50 > 10,000 nM against human recombinant 5-LOX [1], Hexanal, 4-methylene-5-oxo- (9CI) is suitable for use as a starting scaffold in 5-LOX inhibitor discovery programs. Researchers should procure this compound when existing screening libraries contain structurally related oxohexanal hits and orthogonal confirmation of methylidene-dependent activity is required. The compound may also serve as a reference ligand for assay validation in 5-LOX enzyme inhibition assays employing LTB4/HETE product detection [1].

Aqueous-Phase Biochemical Screening Requiring Low logP Substrates

With a computed XLogP3-AA of 0.2, Hexanal, 4-methylene-5-oxo- (9CI) exhibits approximately 2-fold lower predicted lipophilicity than 4-oxohexanal and 5-oxohexanal (logP ≈ 0.4–0.5) [2]. This property recommends the compound for enzyme assays and cell-based screens where aqueous solubility is critical, and where more lipophilic oxohexanal analogs risk precipitation, non-specific binding, or micelle formation that confounds dose–response measurements [2].

Synthetic Methodology Development Exploiting the α-Methylene Ketone Motif

The presence of a reactive methylidene group adjacent to a ketone in Hexanal, 4-methylene-5-oxo- (9CI) makes it a valuable substrate for developing intramolecular Diels–Alder, oxo-Diels–Alder, and conjugate addition reactions [3]. Chemists developing novel annulation or cyclization methodologies may favor this scaffold over 4-oxohexanal or 5-oxohexanal because the exocyclic double bond introduces regiochemical constraints and π-facial selectivity that are absent in the saturated comparators [3]. No quantitative yield data from direct comparator studies are currently available in the public domain; researchers are encouraged to generate these data to further substantiate differentiation.

Chemoproteomic Probe Design Targeting sEH or Dual 5-LOX/sEH Inhibition

The dual 5-LOX/sEH inhibitory profile (IC50 > 10,000 nM for both targets) deposited in BindingDB [1] suggests that Hexanal, 4-methylene-5-oxo- (9CI) may be developed as a proteolysis-targeting chimera (PROTAC) or activity-based protein profiling (ABPP) probe for the arachidonic acid cascade. Procurement is advised for laboratories investigating polypharmacology within the eicosanoid pathway, where the methylidene moiety may serve as a photoaffinity labeling handle or click chemistry attachment point not present in saturated oxohexanal analogs.

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